molecular formula C13H21NO3S B225569 N-(sec-butyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

N-(sec-butyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

Cat. No. B225569
M. Wt: 271.38 g/mol
InChI Key: NERIBVVZYARMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-4-methoxy-2,5-dimethylbenzenesulfonamide, also known as SBD, is a chemical compound that has been widely used in scientific research for its unique properties. SBD is a sulfonamide derivative that is commonly used as a fluorescent probe and inhibitor of carbonic anhydrase enzymes.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-4-methoxy-2,5-dimethylbenzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. N-(sec-butyl)-4-methoxy-2,5-dimethylbenzenesulfonamide binds to the active site of carbonic anhydrases and blocks the hydration of carbon dioxide, leading to a decrease in the production of bicarbonate and protons. This inhibition can have various biochemical and physiological effects, depending on the specific carbonic anhydrase isoform and the tissue or cell type.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(sec-butyl)-4-methoxy-2,5-dimethylbenzenesulfonamide depend on the specific carbonic anhydrase isoform and the tissue or cell type. In general, N-(sec-butyl)-4-methoxy-2,5-dimethylbenzenesulfonamide can affect the pH regulation, ion transport, and signaling pathways of cells and tissues. For example, N-(sec-butyl)-4-methoxy-2,5-dimethylbenzenesulfonamide can inhibit the activity of carbonic anhydrase II in osteoclasts, leading to a decrease in bone resorption. N-(sec-butyl)-4-methoxy-2,5-dimethylbenzenesulfonamide can also inhibit the activity of carbonic anhydrase IX in cancer cells, leading to a decrease in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using N-(sec-butyl)-4-methoxy-2,5-dimethylbenzenesulfonamide in lab experiments include its selectivity and sensitivity for carbonic anhydrase enzymes, its fluorescence properties, and its availability and affordability. However, there are also some limitations to using N-(sec-butyl)-4-methoxy-2,5-dimethylbenzenesulfonamide, such as its potential toxicity and non-specific binding to other proteins and molecules.

Future Directions

There are many future directions for the use of N-(sec-butyl)-4-methoxy-2,5-dimethylbenzenesulfonamide in scientific research. Some of these directions include:
1. Developing new N-(sec-butyl)-4-methoxy-2,5-dimethylbenzenesulfonamide derivatives with improved selectivity and sensitivity for specific carbonic anhydrase isoforms.
2. Using N-(sec-butyl)-4-methoxy-2,5-dimethylbenzenesulfonamide as a tool for studying the role of carbonic anhydrase enzymes in various physiological and pathological processes, such as cancer, osteoporosis, and neurological disorders.
3. Combining N-(sec-butyl)-4-methoxy-2,5-dimethylbenzenesulfonamide with other fluorescent probes and imaging techniques to study the localization and dynamics of carbonic anhydrase enzymes in live cells and tissues.
4. Using N-(sec-butyl)-4-methoxy-2,5-dimethylbenzenesulfonamide as a template for designing new fluorescent probes and inhibitors for other enzymes and proteins.
Conclusion:
In conclusion, N-(sec-butyl)-4-methoxy-2,5-dimethylbenzenesulfonamide, or N-(sec-butyl)-4-methoxy-2,5-dimethylbenzenesulfonamide, is a chemical compound that has been widely used in scientific research as a fluorescent probe and inhibitor of carbonic anhydrase enzymes. N-(sec-butyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has unique properties that make it a useful tool for studying the activity and localization of carbonic anhydrase enzymes in cells and tissues. However, there are also some limitations to using N-(sec-butyl)-4-methoxy-2,5-dimethylbenzenesulfonamide, and further research is needed to explore its potential applications in various fields of science.

Synthesis Methods

N-(sec-butyl)-4-methoxy-2,5-dimethylbenzenesulfonamide can be synthesized through a multi-step process starting from 4-methoxy-2,5-dimethylbenzenesulfonyl chloride and sec-butylamine. The reaction involves the formation of an amide bond between the sulfonyl chloride group and the amine group of sec-butylamine. The resulting product is then purified through recrystallization to obtain pure N-(sec-butyl)-4-methoxy-2,5-dimethylbenzenesulfonamide.

Scientific Research Applications

N-(sec-butyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been widely used in scientific research as a fluorescent probe for carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They play an important role in various physiological processes, such as acid-base balance, respiration, and bone resorption. N-(sec-butyl)-4-methoxy-2,5-dimethylbenzenesulfonamide can selectively bind to carbonic anhydrase enzymes and emit fluorescence upon excitation, making it a useful tool for studying the activity and localization of these enzymes in cells and tissues.

properties

Product Name

N-(sec-butyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

Molecular Formula

C13H21NO3S

Molecular Weight

271.38 g/mol

IUPAC Name

N-butan-2-yl-4-methoxy-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C13H21NO3S/c1-6-11(4)14-18(15,16)13-8-9(2)12(17-5)7-10(13)3/h7-8,11,14H,6H2,1-5H3

InChI Key

NERIBVVZYARMCJ-UHFFFAOYSA-N

SMILES

CCC(C)NS(=O)(=O)C1=CC(=C(C=C1C)OC)C

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC(=C(C=C1C)OC)C

Origin of Product

United States

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